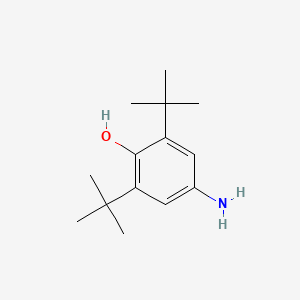

4-Amino-2,6-DI-tert-butylphenol

概要

説明

4-Amino-2,6-DI-tert-butylphenol is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 4-Amino-2,6-DI-tert-butylphenol are respiratory enzymes and protein biosynthesis in cancer cells . This compound has been found to suppress the activity of these targets, thereby exerting its biological effects .

Mode of Action

This compound interacts with its targets by inhibiting their activity. This inhibition results in the suppression of respiratory enzymes and protein biosynthesis in cancer cells

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the regulation of respiratory enzymes and protein biosynthesis in cancer cells . The suppression of these pathways can lead to downstream effects such as the inhibition of cancer cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of respiratory enzymes and protein biosynthesis in cancer cells . This suppression can inhibit the growth and proliferation of cancer cells, thereby exhibiting anti-tumoral activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability

生化学分析

Biochemical Properties

4-Amino-2,6-DI-tert-butylphenol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to suppress the activity of respiratory enzymes and inhibit protein biosynthesis in cancer cells . The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, affecting their activity and leading to changes in cellular metabolism . These interactions are primarily due to the compound’s ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Additionally, it affects the expression of genes involved in oxidative stress response, leading to enhanced cellular protection against oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, the compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, it can activate antioxidant enzymes such as superoxide dismutase and catalase, enhancing the cell’s ability to neutralize reactive oxygen species . These interactions result in changes in gene expression, particularly those genes involved in the oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of antioxidant defenses and changes in metabolic pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antioxidant and protective effects, enhancing cellular function and reducing oxidative damage . At high doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects occur at higher doses . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . It also affects the activity of glutathione S-transferase, influencing the detoxification of reactive intermediates . These interactions result in changes in metabolic flux and levels of metabolites, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be taken up by cells through active transport mechanisms, leading to its accumulation in specific tissues . These interactions influence the compound’s localization and its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations affect the compound’s ability to modulate cellular processes and exert its biological effects.

生物活性

4-Amino-2,6-DI-tert-butylphenol (also known as this compound hydrochloride) is an organic compound with significant biological activities, particularly in the context of cancer research and antioxidant properties. This article delves into its mechanisms of action, biochemical pathways, and various biological effects supported by diverse research findings.

Primary Targets:

The compound primarily targets respiratory enzymes and protein biosynthesis in cancer cells. It has been shown to inhibit these pathways, leading to the suppression of cancer cell proliferation.

Mode of Action:

this compound interacts with its targets by inhibiting their activity, which results in decreased respiratory enzyme function and protein synthesis. This inhibition is crucial for its potential anti-tumoral effects, as it disrupts the metabolic processes essential for cancer cell survival.

Biochemical Pathways:

The compound modulates several biochemical pathways, particularly those involved in cellular respiration and metabolism. It has been observed to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

This compound exhibits notable antioxidant properties , allowing it to scavenge free radicals and mitigate oxidative stress in biological systems. This property is significant for health and disease prevention, suggesting potential therapeutic applications.

Cellular Effects

The compound's effects on various cell types include:

- Induction of Apoptosis: Activation of caspases leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity: Specifically inhibits cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing the efficacy of certain chemotherapeutic agents.

- Modulation of Cell Signaling: Alters gene expression and cellular metabolism, impacting overall cell function.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H22N2O | Antioxidant; inhibits respiratory enzymes; induces apoptosis |

| 2,4-Di-tert-butylphenol | C14H22O | Antioxidant; used in industrial applications |

| 5-Amino-2,4-di-tert-butylphenol | C14H23NO | Intermediate for ivacaftor; exhibits similar biological activities |

| 2,6-Di-tert-butylphenol | C14H22O | Antioxidant; lacks amino functionality |

Case Studies and Research Findings

- Antioxidant Activity: Research indicates that this compound effectively scavenges free radicals, providing protection against oxidative damage. In vitro studies have demonstrated its ability to reduce oxidative stress markers in various cell lines.

- Cancer Research: A study highlighted its role in inhibiting tumor growth through the suppression of key metabolic pathways. The compound's ability to induce apoptosis was particularly noted in human cancer cell lines.

- Synergistic Effects: Investigations into its interactions with other antioxidants suggest that this compound may enhance the efficacy of other therapeutic agents when used in combination therapies.

科学的研究の応用

Synthesis Overview

- Step 1: Alkylation of phenol with isobutene using a Lewis acid catalyst.

- Step 2: Nitration to introduce a nitro group.

- Step 3: Reduction to yield 4-amino-2,6-DI-tert-butylphenol.

Chemistry

This compound serves as an antioxidant in the synthesis of polymers and other organic compounds. It helps prevent oxidative degradation in materials such as plastics and rubber .

Biology

In biological research, this compound is studied for its effects on enzyme activity and protein biosynthesis. It has been shown to inhibit respiratory enzymes and protein synthesis in cancer cells, suggesting potential applications in cancer therapy .

Medicine

The compound is being investigated for its anti-tumoral and anti-inflammatory properties. Studies indicate that it may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Additionally, conjugates of this compound have shown promise as multifunctional agents for treating Alzheimer's disease by inhibiting cholinesterases .

Industrial Applications

In the industrial sector, this compound is utilized as a stabilizer in lubricants and fuels to prevent oxidation. Its antioxidant properties are critical for enhancing the shelf life and performance of these products.

Biochemical Pathways

- Inhibition of respiratory enzymes leads to reduced energy production in cancer cells.

- Suppression of protein biosynthesis results in decreased cell proliferation.

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Antioxidant in polymers | Prevents oxidative degradation |

| Biology | Enzyme inhibition | Suppresses respiratory enzyme activity |

| Medicine | Anti-tumoral agent | Induces apoptosis in cancer cells |

| Industry | Stabilizer in lubricants | Prevents oxidation |

Case Study 1: Antioxidant Properties

A study demonstrated that this compound effectively inhibits lipid peroxidation in mouse brain homogenates, showcasing its potential as a neuroprotective agent against oxidative stress .

Case Study 2: Cancer Research

Research indicates that the compound can significantly reduce cell viability in various cancer cell lines by inducing apoptosis through caspase activation. This finding supports its potential use as an anticancer therapeutic agent .

Case Study 3: Alzheimer's Disease

Recent developments have led to the synthesis of hybrid compounds based on this compound that exhibit potent inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in Alzheimer’s treatment .

特性

IUPAC Name |

4-amino-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDTVJMRXYKBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310738 | |

| Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-58-3 | |

| Record name | 950-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。